![molecular formula C7H10O2 B1209497 3-Ethyl-2-hydroxy-2-cyclopenten-1-one CAS No. 21835-01-8](/img/structure/B1209497.png)
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Overview
Description
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is known for its caramel-like flavor and is often used in the food industry to impart caramel or coconut notes . It is formed by the thermal degradation of ascorbic acid and can also be synthesized through reactions involving L-ascorbic acid with L-threonine or L-serine at different pH values .
Mechanism of Action
Ethylcyclopentenolone, also known as 3-Ethyl-2-hydroxy-2-cyclopenten-1-one , is a chemical compound with the molecular formula C7H10O2 . It is a white crystalline powder and is soluble in methanol and ether . It has a sweet, caramel-like odor .
Target of Action
It is commonly used as a flavoring agent in food , suggesting that it may interact with taste receptors.
Mode of Action
As a flavoring agent, it likely interacts with taste receptors to produce a sweet, caramel-like flavor .
Result of Action
The primary result of Ethylcyclopentenolone’s action is the perception of a sweet, caramel-like flavor . This is achieved through its interaction with taste receptors in the gustatory system.
Action Environment
Environmental factors such as pH, temperature, and the presence of other flavors can influence the action, efficacy, and stability of Ethylcyclopentenolone. For instance, its solubility in various solvents suggests that it may be more effective in certain food and beverage environments .
Biochemical Analysis
Biochemical Properties
Ethylcyclopentenolone plays a significant role in biochemical reactions, particularly in the context of flavor enhancement. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
Ethylcyclopentenolone affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. In certain cell types, such as hepatocytes, ethylcyclopentenolone can modulate gene expression, leading to changes in cellular metabolism. This compound has also been observed to affect the production of reactive oxygen species (ROS), thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, ethylcyclopentenolone exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the context. Additionally, ethylcyclopentenolone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethylcyclopentenolone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethylcyclopentenolone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to ethylcyclopentenolone in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of ethylcyclopentenolone vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant adverse effects. At higher doses, ethylcyclopentenolone can exhibit toxic effects, including hepatotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular and metabolic processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
Ethylcyclopentenolone is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It interacts with enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes help in the detoxification and excretion of ethylcyclopentenolone from the body. Additionally, its presence can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, ethylcyclopentenolone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
Ethylcyclopentenolone’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with mitochondrial proteins can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of ethylcyclopentenolone is essential for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one can be synthesized from 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one and phosphoric acid . Another method involves the use of dimethyl adipate as a starting material . The compound can also be prepared by reacting cyclopentene with chloroacetone under acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the thermal degradation of ascorbic acid . This method is favored due to its efficiency and the availability of ascorbic acid as a starting material.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenones depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is characterized by a unique cyclopentenone structure, which contributes to its reactivity and functional properties. Its molecular formula is , and it features a hydroxyl group that enhances its potential as a bioactive agent. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in organic chemistry .
Scientific Research Applications
The compound has been extensively studied for its potential applications in different scientific domains:
1. Pharmaceutical Applications:
- Antioxidant Properties: Research indicates that this compound exhibits significant antioxidant activity, which may enhance therapeutic efficacy in treating oxidative stress-related diseases .
- Antimicrobial Activity: Studies have shown promising results regarding the compound's ability to inhibit various microbial strains, suggesting potential use in developing new antimicrobial agents .
2. Food Industry:
- Flavoring Agent: The compound is utilized as a flavoring agent due to its pleasant aroma reminiscent of caramel and coconut. It enhances the sensory profile of food products and is particularly valued in the formulation of desserts and confections .
3. Cosmetic Applications:
- Stabilizer and Enhancer: In cosmetics, this compound is used for its stabilizing properties and to enhance the performance of formulations. Its low toxicity profile makes it suitable for use in personal care products .
Market Dynamics
The market for this compound is witnessing robust growth, driven by increasing demand across various sectors:
Market Segment | Application | Growth Drivers |
---|---|---|
Pharmaceuticals | Drug formulations | Rising focus on innovative therapeutics |
Food Industry | Flavoring agent | Demand for natural flavors |
Cosmetics | Formulations and stabilizers | Shift towards safe and effective cosmetic ingredients |
The compound is projected to grow at a compound annual growth rate (CAGR) of approximately 8% from 2025 to 2032, reflecting its expanding applications in specialty chemicals .
Case Studies
Case Study 1: Antioxidant Activity
In a controlled study, the antioxidant properties of this compound were evaluated against standard antioxidant compounds. Results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential utility in pharmaceutical formulations aimed at combating oxidative damage .
Case Study 2: Flavor Enhancement
A comparative analysis was conducted on various flavoring agents where this compound was tested for its effectiveness in enhancing the flavor profile of baked goods. The findings demonstrated that products containing this compound were preferred by consumers due to their enhanced aroma and taste .
Comparison with Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one (Maple lactone): Known for its maple-like aroma.
3-Methyl-1,2-cyclopentanedione: Another cyclic ketone with similar structural features.
Uniqueness: 3-Ethyl-2-hydroxy-2-cyclopenten-1-one is unique due to its specific flavor profile and its formation through the thermal degradation of ascorbic acid . Its ability to impart caramel and coconut notes makes it particularly valuable in the food industry.
Biological Activity
3-Ethyl-2-hydroxy-2-cyclopenten-1-one, also known as ethylcyclopentenolone, is a cyclic ketone with the molecular formula CHO and a molecular weight of approximately 126.15 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in flavor enhancement, antioxidant properties, and possible therapeutic applications.
The structure of this compound features a cyclopentene ring with an ethyl substituent and a hydroxyl group, contributing to its unique chemical properties. It is characterized by its solid state at room temperature, with a melting point of about 42 °C and a boiling point of 75 °C at reduced pressure (0.3 mmHg) .
Biochemical Interactions
This compound has been shown to interact with various enzymes and proteins, influencing their activity. Key interactions include:
- Cytochrome P450 Enzymes : The compound modulates the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. Depending on the context, this interaction can lead to either inhibition or activation of these enzymes .
- Cell Signaling Pathways : It influences pathways related to oxidative stress and inflammation, particularly in hepatocytes, where it can modulate gene expression and impact cellular metabolism .
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. It has been shown to affect the production of reactive oxygen species (ROS), contributing to cellular redox balance . This property is significant as it suggests potential protective effects against oxidative damage in cells.
Toxicological Profile
A comprehensive toxicological review highlights that this compound exhibits low genotoxicity. Studies indicate that it does not induce sister chromatid exchange in human lymphocytes, suggesting a relatively safe profile when used in fragrance applications . Furthermore, it has been evaluated for skin irritation and sensitization, with findings indicating minimal adverse effects .
Case Study: Antioxidant Activity
In a study investigating the antioxidant properties of various compounds, this compound was found to significantly reduce oxidative stress markers in cultured cells. The results demonstrated its potential as an effective antioxidant agent:
Compound | IC50 (µM) | Effect on ROS Production (%) |
---|---|---|
This compound | 48.21 | 45.20 |
Control | N/A | N/A |
This study emphasizes the compound's role in modulating oxidative stress within biological systems .
Case Study: Flavoring Agent
As a flavoring agent, this compound is utilized extensively in food products for its sweet, caramel-like flavor profile. Its effectiveness can be influenced by environmental factors such as pH and temperature, which affect its solubility and stability .
Summary of Applications
The diverse applications of this compound span several fields:
- Food Industry : Used as a flavor enhancer in various food products.
- Pharmaceuticals : Investigated for potential therapeutic effects due to its antioxidant properties.
- Cosmetics : Utilized in fragrance formulations owing to its pleasant aroma profile.
Properties
IUPAC Name |
3-ethyl-2-hydroxycyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-5-3-4-6(8)7(5)9/h9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWFWLUAUPZUCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044232 | |
Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white crystalline powder with a maple-, caramel-, smoky-, coffee-like odour | |
Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethylcyclo-pentenolone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 to 80.00 °C. @ 4.00 mm Hg | |
Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
miscible with alcohol, glycerol, benzyl alcohol and water | |
Record name | Ethylcyclo-pentenolone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.060-1.066 | |
Record name | Ethylcyclo-pentenolone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/429/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
21835-01-8 | |
Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21835-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-1,2-cyclopentanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021835018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYL-1,2-CYCLOPENTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8EA788C9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38 - 40 °C | |
Record name | Enol-3-Ethyl-1,2-cyclopentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What role does ethylcyclopentenolone play in the flavor profile of cigarette smoke?
A: Research indicates that ethylcyclopentenolone, while present in smaller quantities than its methyl analog, contributes to the overall flavor of cigarette smoke. [] It is suggested that compounds like ethylcyclopentenolone are important for the fundamental smoky flavor, enhancing and modifying the flavor profile produced by phenols. [] This interaction results in a more "smoky" taste rather than a purely "phenolic" or "cresotic" character. []
Q2: How was ethylcyclopentenolone identified and quantified in cigarette smoke?
A: The study employed a combination of gas chromatography and mass spectrometry to identify and quantify ethylcyclopentenolone in cigarette smoke. [] This involved a multi-step process:
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